4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 887268-24-8
VCID: VC2406276
InChI: InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2
SMILES: C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl
Molecular Formula: C14H9BrClN
Molecular Weight: 306.58 g/mol

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

CAS No.: 887268-24-8

Cat. No.: VC2406276

Molecular Formula: C14H9BrClN

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile - 887268-24-8

Specification

CAS No. 887268-24-8
Molecular Formula C14H9BrClN
Molecular Weight 306.58 g/mol
IUPAC Name 2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile
Standard InChI InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2
Standard InChI Key FVNGLBMFKPBGJT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl

Introduction

Chemical Properties and Identification

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile (CAS No. 887268-24-8) is characterized by its unique chemical structure and specific physical and chemical properties. The compound consists of two connected benzene rings (biphenyl system) with three distinct functional groups: a bromomethyl group, a chloro substituent, and a carbonitrile group. The presence of these groups provides the compound with its characteristic reactivity patterns.

The molecular formula of this compound is C₁₄H₉BrClN, indicating its composition of 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom. The molecular weight is approximately 306.58 g/mol, making it a medium-sized organic molecule . The compound is typically obtained as a white crystalline solid, which is consistent with many biphenyl derivatives of similar structure.

Table 1 presents the key identifiers and properties of 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile:

PropertyValue
IUPAC Name2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile
CAS Number887268-24-8
Molecular FormulaC₁₄H₉BrClN
Molecular Weight306.58 g/mol
InChIInChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2
InChI KeyFVNGLBMFKPBGJT-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl
Physical AppearanceWhite crystalline solid

The chemical structure features the strategic positioning of functional groups that contribute to its reactivity and potential applications. The carbonitrile group (C≡N) at the 2-position of one phenyl ring provides a site for potential transformations, particularly reduction reactions. The bromomethyl group at the 4'-position serves as a reactive handle for nucleophilic substitution reactions, which makes this compound valuable as a synthetic intermediate. The chloro group at the 3'-position influences the electronic properties of the aromatic system and can participate in metal-catalyzed coupling reactions under appropriate conditions.

Synthesis Methods

The synthesis of 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile can be achieved through several methods, with the most common approach being the bromination of its methyl precursor. These synthesis strategies can be categorized into laboratory-scale and industrial-scale production processes.

Laboratory-Scale Synthesis

The primary synthetic route for obtaining 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile involves the bromination of 4'-methyl-3'-chloro-[1,1'-biphenyl]-2-carbonitrile. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride under reflux conditions.

This reaction proceeds through a radical mechanism where the benzoyl peroxide initiator generates radicals that abstract a hydrogen atom from the methyl group, creating a benzylic radical. This benzylic radical then reacts with NBS to form the bromomethyl group, yielding the desired product.

The reaction can be represented by the following scheme:
4'-Methyl-3'-chloro-[1,1'-biphenyl]-2-carbonitrile + NBS (with benzoyl peroxide) → 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

Chemical Reactivity

Nucleophilic Substitution Reactions

Biological Activity and Applications

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities and its utility as a synthetic intermediate for bioactive compounds.

Histone Deacetylase Inhibition

One of the reported biological activities of 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile is its potential role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the deacetylation of histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in the reactivation of silenced genes, which is particularly relevant in cancer therapy and inflammatory diseases.

The mechanism of HDAC inhibition by this compound may involve the interaction of its functional groups with the active site of the enzyme. The bromomethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the enzyme's active site, while the aromatic biphenyl system may engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the enzyme.

Chemical Building Block

Beyond its pharmaceutical applications, 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile serves as a valuable building block in organic synthesis. Its diverse reactivity profile allows for the creation of a wide range of derivatives with potential applications in:

  • Development of novel bioactive compounds

  • Synthesis of advanced materials

  • Creation of molecular probes for biological studies

  • Development of catalysts and ligands for organometallic chemistry

The compound is classified as a "building block" in chemical catalogs, highlighting its utility in synthetic organic chemistry .

Comparison with Similar Compounds

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile belongs to a family of structurally related biphenyl derivatives. Comparing this compound with its structural analogs provides insight into the effects of substitution patterns on physical properties, reactivity, and potential applications.

Table 2 compares 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile with several related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile887268-24-8C₁₄H₉BrClN306.58Reference compound
4'-(Bromomethyl)biphenyl-2-carbonitrile114772-54-2C₁₄H₁₀BrN272.14Lacks the chloro group at 3'-position
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl210113-71-6C₁₃H₁₀BrClNot specifiedLacks the carbonitrile group, chloro group at different position
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole124750-51-2Not specifiedNot specifiedContains tetrazole instead of carbonitrile, additional triphenylmethyl group

The absence of the chloro group in 4'-(Bromomethyl)biphenyl-2-carbonitrile results in different electronic properties and potentially altered reactivity compared to 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile. The chloro substituent affects the electron density distribution in the aromatic system, influencing the reactivity of both the bromomethyl and carbonitrile groups .

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole represents a more complex derivative, where the carbonitrile group has been replaced with a tetrazole ring bearing a triphenylmethyl substituent. This compound is noted as an intermediate in the synthesis of important pharmaceutical agents such as Losartan, Valsartan, and Olmesartan medoxomil .

These structural variations significantly affect the compounds' biological activities and applications in medicinal chemistry and organic synthesis.

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